![molecular formula C19H19F3N2O3 B6495877 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1351601-60-9](/img/structure/B6495877.png)

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

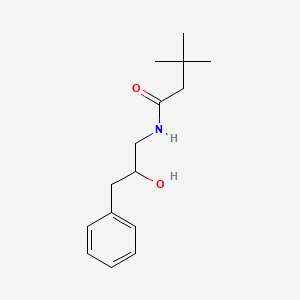

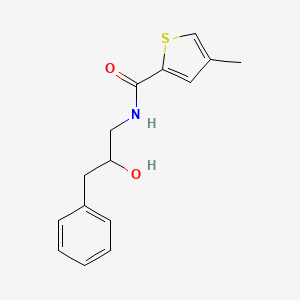

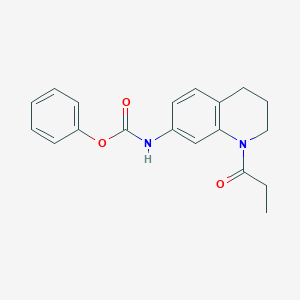

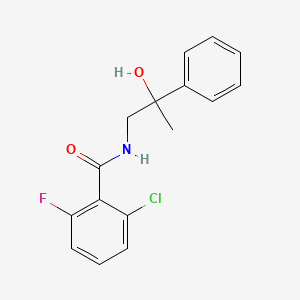

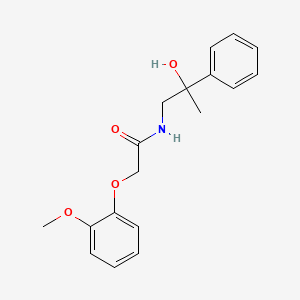

“N-{2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide” is a chemical compound with the molecular formula C19H20F3NO5 . It has an average mass of 399.361 Da and a monoisotopic mass of 399.129364 Da .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . Then, intramolecular cyclization of these products under certain conditions can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It includes a trifluoromethyl group, which is known for its strong electron-withdrawing effect, inducing various pharmaceutically significant structural properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group. This group has been extensively investigated in various fluoroalkylation reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group, in particular, contributes to its physical and pharmaceutical properties .Scientific Research Applications

DNA-Groove Binding Agents

TFMPE has been synthesized as a serendipitous regioselective DNA targeting agent. Researchers achieved this through a one-pot cascade reaction involving 3-mercapto [1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS. The resulting product, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles , demonstrates potential as a DNA-groove binder . These compounds can interact with DNA duplexes, particularly within the minor groove, making them valuable for cancer-related studies.

Cyclooxygenase-2 (COX-2) Inhibitors

TFMPE derivatives have been investigated for their potential as novel COX-2 inhibitors. These compounds were synthesized from substituted salicylaldehydes and ethyl trifluorocrotonate. Their ability to selectively inhibit COX-2 makes them promising candidates for anti-inflammatory and analgesic therapies .

Benzylic Position Reactions

TFMPE contains a benzylic position, which is chemically reactive. Understanding its reactivity can lead to novel synthetic pathways. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern and resonance stabilization .

Antioxidant Activity

Researchers have synthesized TFMPE derivatives containing imidazole moieties. These compounds were evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays. Investigating their antioxidant potential contributes to understanding their broader biological effects .

Minor Groove DNA Sensing

Compound 14m, a TFMPE analog, has demonstrated strong binding affinity with double-helical DNA within the minor groove. Spectral techniques, including circular dichroism and viscosity studies, confirm its interaction with calf thymus DNA. This property could be harnessed for DNA sensing applications .

Sustainable Synthesis

TFMPE synthesis offers facile scalability and excellent atom economy due to readily available starting reactants. Its sustainable protocol aligns with green chemistry principles, making it an attractive compound for further exploration .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and activity .

Mode of Action

It is known that such compounds can interact with their targets, leading to changes in the target’s function . The specific interaction and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, including its bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects based on their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJVJBGQLPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)

![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)

![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)

![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)